molecular formula C11H9NO3 B8365817 3-Methyl-6-acryloylbenzoxazolinone

3-Methyl-6-acryloylbenzoxazolinone

Cat. No.: B8365817
M. Wt: 203.19 g/mol
InChI Key: ZITSKWSBJUKYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-acryloylbenzoxazolinone is a benzoxazolinone derivative featuring a methyl group at the C3 position and an acryloyl moiety at the C6 position. Benzoxazolinones are heterocyclic compounds with a fused benzene and oxazolone ring, often studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-methyl-6-prop-2-enoyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H9NO3/c1-3-9(13)7-4-5-8-10(6-7)15-11(14)12(8)2/h3-6H,1H2,2H3

InChI Key

ZITSKWSBJUKYTD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)C=C)OC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs and their substituents:

Compound Name Molecular Formula CAS RN Substituent (Position) Functional Group Characteristics
3-Methyl-6-acryloylbenzoxazolinone C₁₁H₉NO₃ Not provided Acryloyl (C6) α,β-unsaturated ester; polymerizable
6-Acetyl-3-methylbenzoxazolone C₁₀H₉NO₃ DM52761200 Acetyl (C6) Ketone; less reactive than acryloyl
3-Methyl-2-benzothiazolinone hydrazone HCl C₈H₉N₃S·HCl 38894-11-0 Hydrazone (C2) Hydrazine derivative; analytical reagent

Key Observations :

  • Acryloyl vs. Acetyl: The acryloyl group in this compound introduces conjugation and reactivity for Michael additions or radical polymerization, unlike the acetyl group in 6-acetyl-3-methylbenzoxazolone, which is less reactive .
  • Benzoxazolinone vs. Benzothiazolinone: Replacing the oxygen atom in benzoxazolinone with sulfur (as in benzothiazolinone derivatives) alters electronic properties and biological activity. Benzothiazolinone hydrazones are commonly used as chromogenic reagents in analytical chemistry, whereas benzoxazolinones are more prevalent in drug design .

Physical and Chemical Properties

Available data for analogs (melting points, purity, and suppliers):

Compound Name Purity Melting Point (°C) Supplier Information
6-Acetyl-3-methylbenzoxazolone >95% Not reported Multiple suppliers
3-Methyl-2-benzothiazolinone hydrazone HCl >98.0%(T) 270–276 (dec.) Kanto Reagents (JPY12,300/10g)

Gaps in Data :

  • No melting point or solubility data are available for this compound in the referenced sources.

Research Findings and Limitations

  • Synthetic Challenges : The acryloyl group’s sensitivity to heat or light may complicate purification, unlike the more stable acetyl or hydrazone derivatives .
  • Biological Activity: Benzoxazolinones with electron-withdrawing groups (e.g., acryloyl) may exhibit enhanced antimicrobial or enzyme inhibitory activity compared to acetylated analogs, though this remains untested .

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